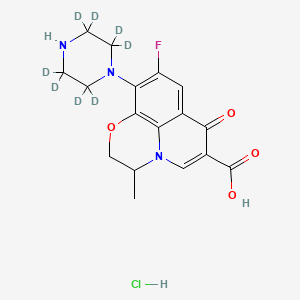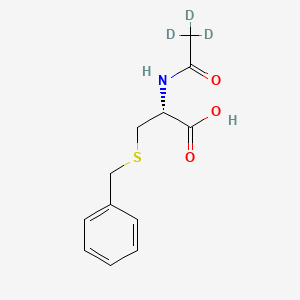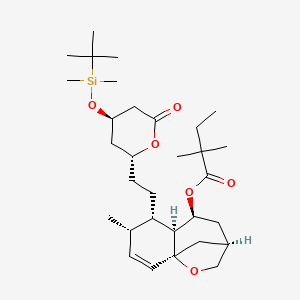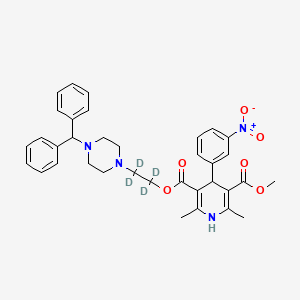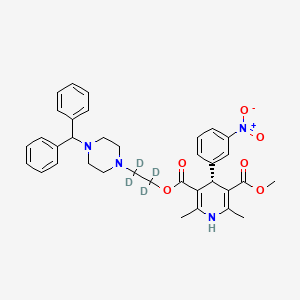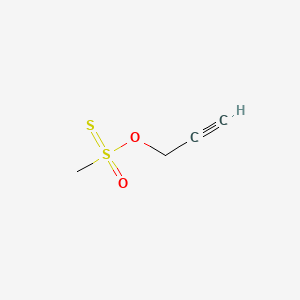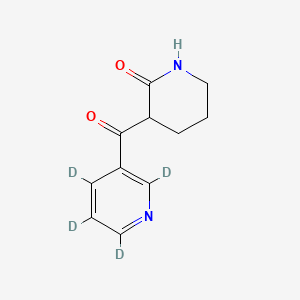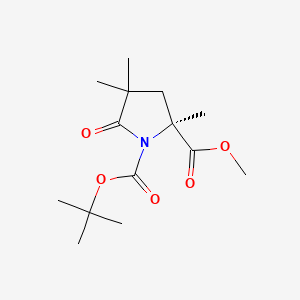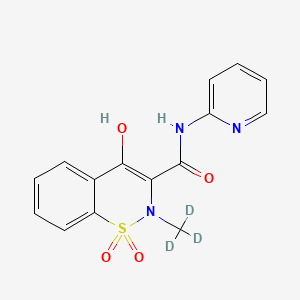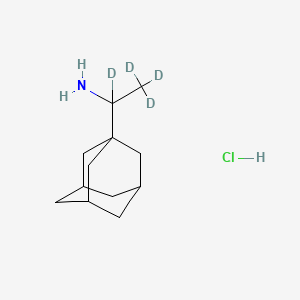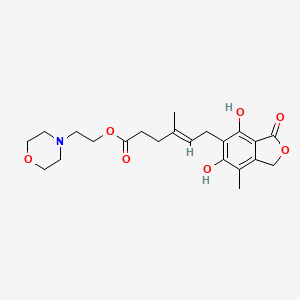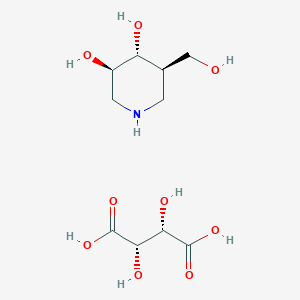
Llicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Llicol is a compound found in the leaves of the plant Erythroxylum coca, which is native to the Andes Mountains of South America. It is a naturally occurring alkaloid that has been used for centuries by indigenous populations for its stimulant and medicinal properties. It is one of the most widely used drugs in the world and has been the subject of much scientific research in recent years.
Aplicaciones Científicas De Investigación
"SEGL: A Problem Solving Environment for the Design and Execution of Complex Scientific Grid Applications" discusses SEGL (Science Experimental Grid Laboratory) for the design and execution of complex scientific Grid applications, utilizing GriCoL (Grid Concurrent Language) (Currle-Linde, Resch, & Küster, 2008).
"Exploring the Living Learning Laboratory: An Approach to Strengthen Campus Sustainability Initiatives" examines the potential of campus living learning laboratories in enhancing teaching, learning, and sustainability initiatives using the sustainability science approach (Zen, 2017).
"Photobiomodulation or Low-Level Laser Therapy" describes the development and applications of low-level laser therapy in medicine, which started with the discovery of the effects of low-level laser light on hair growth and wound healing (Hamblin, 2016).
"Local Structures of Free-Standing AlxGa1−xN Thin Films Studied by Extended X-ray Absorption Fine Structure" discusses the support of the Director, Office of Science, Office of Basic Energy Sciences, Materials Science Division of the U.S. Department of Energy, and mentions the LLO work performed at the UC Berkeley Integrated Materials Laboratory (Yu et al., 1999).
"Low-level Laser Effect on Mandibular Distraction Osteogenesis" investigates the impact of low-level laser application on bone regeneration during the consolidation phase after distraction osteogenesis (Miloro, Miller, & Stoner, 2003).
Mecanismo De Acción
Target of Action
Ilicol, also known as Llicol, is a natural product isolated from the roots of Saussurea lappa Clarke . It has been found to inhibit root growth and shows IC50 values of 1.22, 2.90, 7.35, 8.07 mM against P. miliaceum, A. sativa, L. sativa, and R. sativus, respectively . The primary targets of Ilicol are these plant species, particularly their root growth systems .
Mode of Action
It has been found to reduce allium cepa cell division without chromosome aberration . This suggests that Ilicol interacts with its targets by inhibiting cell division, thereby affecting root growth .
Biochemical Pathways
Given its inhibitory effects on root growth and cell division, it is likely that ilicol interferes with the biochemical pathways involved in these processes .
Pharmacokinetics
In silico methods can be used to predict these properties and their impact on bioavailability .
Result of Action
The primary result of Ilicol’s action is the inhibition of root growth in certain plant species . This is achieved through the reduction of cell division, without causing chromosome aberration . This suggests that Ilicol may have potential applications in controlling the growth of these plants .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds . Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and efficacy
Propiedades
IUPAC Name |
(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMARCXQAHOJNRB-KBUPBQIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

